N~4~-(2-methylphenyl)-1-phenyl-N~6~-(prop-2-en-1-yl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a complex organic compound belonging to the class of pyrazolo[3,4-d]pyrimidines. This compound exhibits significant potential in medicinal chemistry, particularly in the development of anticancer agents. The structural features of this compound suggest it may interact with various biological targets, making it a subject of interest in pharmacological research.
The compound is classified under the broader category of pyrazolo[3,4-d]pyrimidines, which are known for their diverse biological activities. These compounds have been explored for their potential therapeutic applications, including anticancer and anti-inflammatory effects. The specific structure of N~4~-(2-methylphenyl)-1-phenyl-N~6~-(prop-2-en-1-yl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine indicates that it may function as a kinase inhibitor, a mechanism that is crucial for many cancer therapies.
The synthesis of N~4~-(2-methylphenyl)-1-phenyl-N~6~-(prop-2-en-1-yl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine typically involves several key steps:
These synthetic routes are optimized for yield and purity, often utilizing modern techniques such as microwave-assisted synthesis or solvent-free conditions to enhance efficiency.
The molecular formula for N~4~-(2-methylphenyl)-1-phenyl-N~6~-(prop-2-en-1-yl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is . Its structural features include:
Property | Value |
---|---|
Molecular Weight | 322.4 g/mol |
IUPAC Name | N~4~-(2-methylphenyl)-1-phenyl-N~6~-(prop-2-en-1-yl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine |
InChI | InChI=1S/C18H22N6/c1... |
Canonical SMILES | CN1C=NC(=N(C)C(=N)C(=C)N)C(N)=N1 |
N~4~-(2-methylphenyl)-1-phenyl-N~6~-(prop-2-en-1-yl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine can undergo various chemical reactions:
These reactions can be facilitated by common reagents like potassium permanganate for oxidation and sodium borohydride for reduction.
The mechanism of action for N~4~-(2-methylphenyl)-1-phenyl-N~6~-(prop-2-en-1-yl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine primarily involves its interaction with protein kinases. By binding to specific kinase domains, this compound can inhibit their activity, disrupting signaling pathways essential for cancer cell proliferation and survival. This inhibition can lead to reduced tumor growth and enhanced apoptosis in cancer cells.
The physical properties of N~4~-(2-methylphenyl)-1-phenyl-N~6~-(prop-2-en-1-yl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine include:
Property | Value |
---|---|
Melting Point | Not specified |
Solubility | Soluble in organic solvents; limited solubility in water |
Chemical properties include stability under standard laboratory conditions but may vary depending on environmental factors like pH and temperature.
N~4~-(2-methylphenyl)-1-phenyl-N~6~-(prop-2-en-1-yl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine has several notable applications:
CAS No.: 115-71-9
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2